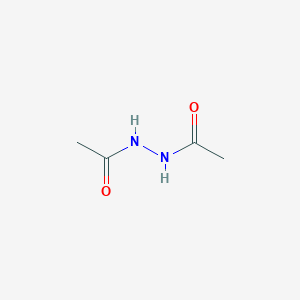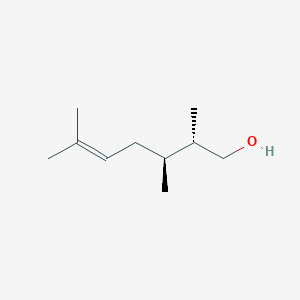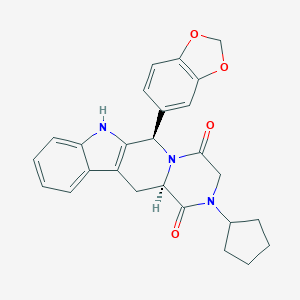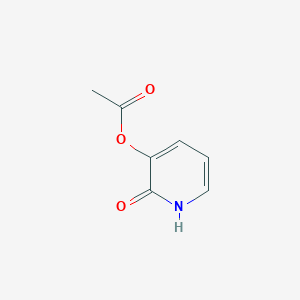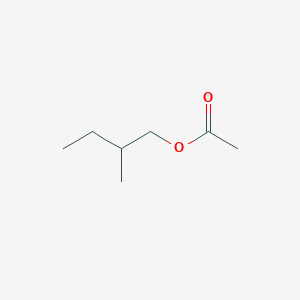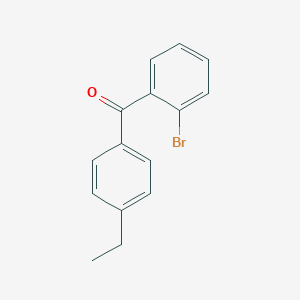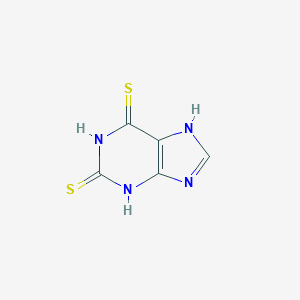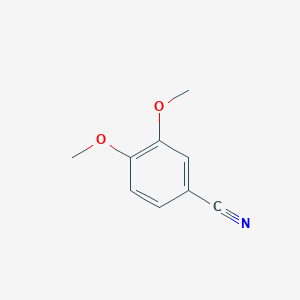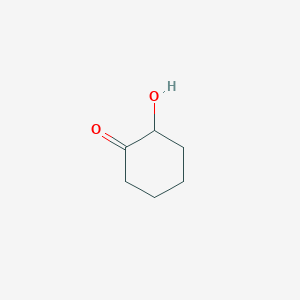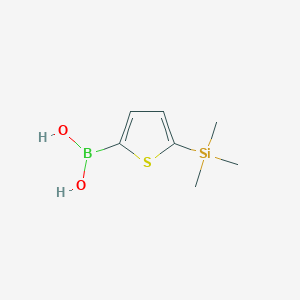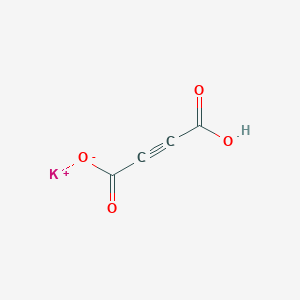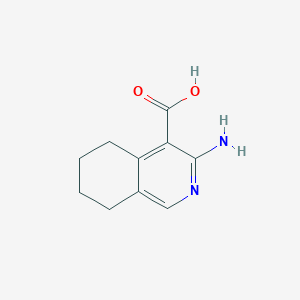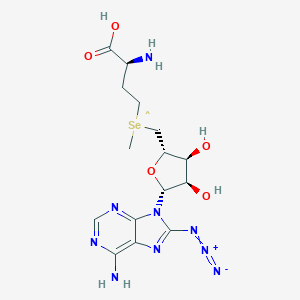
Se-(8-Azidoadenosyl)selenomethionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Se-(8-Azidoadenosyl)selenomethionine, also known as SeAM, is a selenium-containing compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a multi-step process that involves the use of various reagents and solvents. In
Mécanisme D'action
The mechanism of action of Se-(8-Azidoadenosyl)selenomethionine is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) within cells. These ROS can cause oxidative damage to cellular components, leading to cell death. Se-(8-Azidoadenosyl)selenomethionine is also thought to interfere with protein synthesis and DNA replication, further contributing to its cytotoxic effects.
Effets Biochimiques Et Physiologiques
Se-(8-Azidoadenosyl)selenomethionine has been shown to selectively target cancer cells and induce cell death, while leaving normal cells unharmed. This selectivity is thought to be due to the higher levels of ROS in cancer cells, which makes them more susceptible to oxidative damage. Se-(8-Azidoadenosyl)selenomethionine has also been shown to induce autophagy, a process by which cells degrade and recycle their own components. Additionally, Se-(8-Azidoadenosyl)selenomethionine has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Se-(8-Azidoadenosyl)selenomethionine is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. Additionally, Se-(8-Azidoadenosyl)selenomethionine can be incorporated into proteins using standard genetic engineering techniques, making it a useful tool for protein labeling and imaging studies. However, Se-(8-Azidoadenosyl)selenomethionine is a relatively new compound, and its safety profile and long-term effects are not fully understood. Additionally, Se-(8-Azidoadenosyl)selenomethionine is expensive to synthesize, which may limit its use in some research applications.
Orientations Futures
There are several potential future directions for research on Se-(8-Azidoadenosyl)selenomethionine. One area of interest is the development of new cancer treatments based on Se-(8-Azidoadenosyl)selenomethionine, either alone or in combination with other therapies. Another area of interest is the use of Se-(8-Azidoadenosyl)selenomethionine as a tool for protein labeling and imaging studies, which could lead to new insights into cellular processes. Additionally, further studies are needed to fully understand the mechanism of action and safety profile of Se-(8-Azidoadenosyl)selenomethionine, which could inform its future use in therapeutic applications.
Méthodes De Synthèse
The synthesis of Se-(8-Azidoadenosyl)selenomethionine involves several steps, including the protection of the amine group, the introduction of the azido group, and the incorporation of the selenomethionine moiety. The first step involves the protection of the amine group of adenosine with a tert-butyloxycarbonyl (Boc) group. The protected adenosine is then reacted with sodium azide to introduce the azido group. The final step involves the incorporation of the selenomethionine moiety using a palladium-catalyzed coupling reaction. The resulting Se-(8-Azidoadenosyl)selenomethionine product is purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Se-(8-Azidoadenosyl)selenomethionine has been studied for its potential therapeutic applications in cancer treatment, as it has been shown to selectively target cancer cells and induce cell death. Se-(8-Azidoadenosyl)selenomethionine has also been studied for its potential use as a tool in protein labeling and imaging studies, as it can be incorporated into proteins using standard genetic engineering techniques. Additionally, Se-(8-Azidoadenosyl)selenomethionine has been studied for its potential use in the development of new antibiotics and antiviral drugs.
Propriétés
Numéro CAS |
135608-83-2 |
|---|---|
Nom du produit |
Se-(8-Azidoadenosyl)selenomethionine |
Formule moléculaire |
C15H22N9O5Se |
Poids moléculaire |
487.4 g/mol |
InChI |
InChI=1S/C15H22N9O5Se/c1-30(3-2-6(16)14(27)28)4-7-9(25)10(26)13(29-7)24-12-8(11(17)19-5-20-12)21-15(24)22-23-18/h5-7,9-10,13,25-26H,2-4,16H2,1H3,(H,27,28)(H2,17,19,20)/t6-,7+,9+,10+,13+/m0/s1 |
Clé InChI |
OVYAXWXJMADKRM-WFMPWKQPSA-N |
SMILES isomérique |
C[Se](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)O)O |
SMILES |
C[Se](CCC(C(=O)O)N)CC1C(C(C(O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)O)O |
SMILES canonique |
C[Se](CCC(C(=O)O)N)CC1C(C(C(O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)O)O |
Autres numéros CAS |
135608-83-2 |
Synonymes |
8-N3Ado-SeMet Se-(8-azidoadenosyl)selenomethionine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



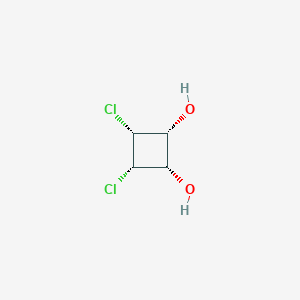
![(1S,3R,9R,10R,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145616.png)
